4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-17(2,3)14-9-7-13(8-10-14)16(21)20-19-12-15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQWMZSDTJJVKT-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416472 | |
| Record name | AC1NSHSH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5528-79-0 | |
| Record name | AC1NSHSH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide has been investigated for its potential as an antitumor agent. Studies indicate that derivatives of hydrazones can exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluating the cytotoxic effects of hydrazone derivatives found that compounds similar to this compound demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting promising antitumor activity .
Coordination Chemistry
This compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new catalysts.
Table 1: Ligand Properties and Metal Complexes
| Ligand Structure | Metal Ion | Stability Constant (log K) |
|---|---|---|
| This compound | Cu(II) | 6.5 |
| - | Ni(II) | 5.8 |
These complexes may exhibit enhanced catalytic activity in organic transformations, such as oxidation reactions.
Material Science
The incorporation of hydrazone derivatives into polymer matrices has been explored for their potential use in smart materials. The dynamic nature of the hydrazone bond allows for reversible reactions that can be utilized in self-healing materials.
Case Study: Self-Healing Polymers
Research indicates that polymers embedded with hydrazone-based crosslinkers can recover their mechanical properties after damage, demonstrating potential applications in coatings and structural materials .
Beyond antitumor properties, compounds like this compound have shown antimicrobial activity against various pathogens, making them candidates for pharmaceutical development.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Crystal Structure and Bond Parameters
- Compound 5 (4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide): Crystallizes in the monoclinic Cc space group. The N–N bond length is 1.364 Å, shorter than in Compound 14 (1.38 Å), suggesting stronger conjugation in Compound 3. The O3–C8 bond length (1.23 Å) is slightly shorter than in Compound 14 (1.25 Å), indicating subtle electronic differences due to substituents .
- Compound 4+ (4-tert-butyl-N'-(4-fluoro-3-methoxybenzylidene)benzohydrazide): Reported in a monoclinic system with bond lengths consistent with typical hydrazones (C=N: ~1.28 Å, N–N: ~1.36 Å).
Substituent Effects on Properties
Key Observations :
- Electron-withdrawing groups (e.g., -F, -NO₂) increase electrophilicity of the hydrazone linkage, enhancing reactivity in catalytic or sensing applications .
- Bulky groups (e.g., tert-butyl) improve thermal stability and reduce aggregation in solid-state structures .
- Pyridinyl substituents facilitate metal coordination, as seen in copper(II) complexes (), which exhibit catalytic activity in styrene epoxidation .
Antibacterial Activity
- Compound 6e–6j (): Derivatives with -SO₂CH₃, -F, -OCF₃, and -CF₃ substituents showed zone inhibition (ZI) values of 19–25 mm against E. coli and S. aureus. The pyridinyl group in the target compound may enhance membrane penetration due to its lipophilic nature.
- HIBH (): Demonstrated corrosion inhibition (85% efficiency in HCl), linked to adsorption via the indole and hydrazone moieties. The target compound’s pyridine ring could similarly adsorb on metal surfaces .
Biological Activity
4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through the condensation reaction of 4-tert-butylbenzohydrazide with pyridine-2-carboxaldehyde. The reaction typically yields good to excellent results, with characterization performed using techniques such as NMR and mass spectrometry .
Antimicrobial Activity
Recent studies have indicated that benzohydrazide derivatives exhibit significant antimicrobial properties. For instance, derivatives of 4-tert-butylbenzohydrazide demonstrated effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 64 µg/mL .
Urease Inhibition
In vitro assays have shown that this compound and its derivatives possess urease inhibitory activity. The IC50 values for these compounds ranged from 13.33 ± 0.58 µM to 251.74 ± 6.82 µM, indicating a promising potential for treating conditions associated with urease-producing pathogens .
Antioxidant Properties
Benzohydrazide derivatives are also noted for their antioxidant capabilities. The presence of electron-donating groups in the phenyl ring enhances their ability to scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of hydrazone derivatives has revealed that modifications in the substituents significantly affect their biological activity. Electron-donating groups tend to enhance urease inhibition, while specific structural features correlate with increased antimicrobial efficacy .
Case Studies
- Urease Inhibition : A study conducted on a series of benzohydrazide derivatives found that specific modifications led to enhanced urease inhibition compared to standard thiourea, suggesting that structural optimization could yield more potent inhibitors .
- Antimicrobial Efficacy : Research on various hydrazone derivatives showed that compounds with higher hydrogen bonding interactions exhibited stronger antibacterial activity, highlighting the importance of molecular interactions in drug design .
Q & A
Q. Table 1. Reaction Conditions for Derivative Synthesis
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 0°C | 4-tert-butylbenzoic acid | |
| Reduction | NaBH₄, MeOH, rt | Secondary amine derivative | |
| Substitution | R-NH₂, Et₃N, DMF | N-alkylated hydrazide |
Q. Table 2. Comparative Biological Activity
| Target | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| FabI enzyme | Fluorescence | 8.2 | |
| COX-2 | ELISA | >50 | |
| E. coli growth | MIC (Broth) | 32 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
